![molecular formula C16H12N6S4 B12589139 5,5'-Bis{[(pyridin-2-yl)methyl]sulfanyl}-2,2'-bi-1,3,4-thiadiazole CAS No. 650636-37-6](/img/structure/B12589139.png)
5,5'-Bis{[(pyridin-2-yl)methyl]sulfanyl}-2,2'-bi-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Bis{[(pyridin-2-yl)methyl]sulfanyl}-2,2’-bi-1,3,4-thiadiazole is a complex organic compound known for its unique structure and potential applications in various fields of science and industry. This compound features a bi-thiadiazole core with pyridin-2-ylmethylsulfanyl groups attached, making it a versatile molecule for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis{[(pyridin-2-yl)methyl]sulfanyl}-2,2’-bi-1,3,4-thiadiazole typically involves the reaction of 2-mercaptopyridine with 2,2’-bi-1,3,4-thiadiazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5,5’-Bis{[(pyridin-2-yl)methyl]sulfanyl}-2,2’-bi-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-ylmethylsulfanyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5,5’-Bis{[(pyridin-2-yl)methyl]sulfanyl}-2,2’-bi-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
Mecanismo De Acción
The mechanism of action of 5,5’-Bis{[(pyridin-2-yl)methyl]sulfanyl}-2,2’-bi-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit or activate various biological processes. In medicinal applications, it may interfere with enzyme activity or disrupt cellular functions, leading to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
5,5’-Bis(trifluoromethyl)-2,2’-bipyridine: Known for its use in coordination chemistry and as a building block for advanced materials.
2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl]methyl]sulfanyl]-1H-benzimidazole: Used in pharmaceutical applications as a proton pump inhibitor.
Uniqueness
5,5’-Bis{[(pyridin-2-yl)methyl]sulfanyl}-2,2’-bi-1,3,4-thiadiazole stands out due to its unique bi-thiadiazole core and the presence of pyridin-2-ylmethylsulfanyl groups. This structure provides it with distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
650636-37-6 |
|---|---|
Fórmula molecular |
C16H12N6S4 |
Peso molecular |
416.6 g/mol |
Nombre IUPAC |
2-(pyridin-2-ylmethylsulfanyl)-5-[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C16H12N6S4/c1-3-7-17-11(5-1)9-23-15-21-19-13(25-15)14-20-22-16(26-14)24-10-12-6-2-4-8-18-12/h1-8H,9-10H2 |
Clave InChI |
GWLCSQYNVWFHDS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CSC2=NN=C(S2)C3=NN=C(S3)SCC4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


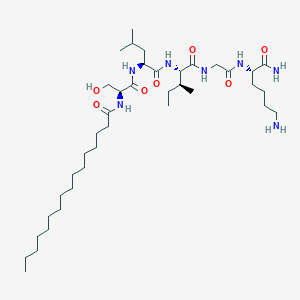
![Methyl 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoate](/img/structure/B12589066.png)
![5-[(2-Aminophenyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12589069.png)

![3-Amino-3-[(4-methoxyphenyl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12589076.png)
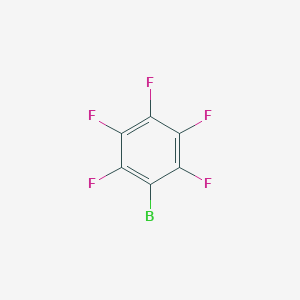

![{3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol](/img/structure/B12589095.png)

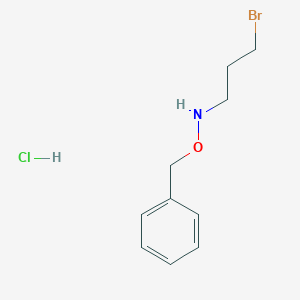
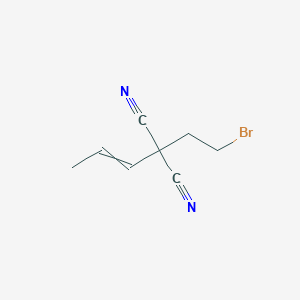
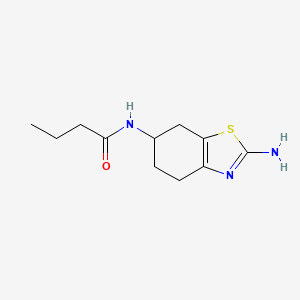
![4-Chloro-2-{[3-(2-phenylethoxy)anilino]methyl}phenol](/img/structure/B12589132.png)
![N-[2-(3,4-Dichlorophenyl)ethyl]-N'-quinolin-3-ylurea](/img/structure/B12589134.png)
